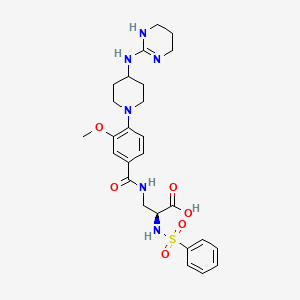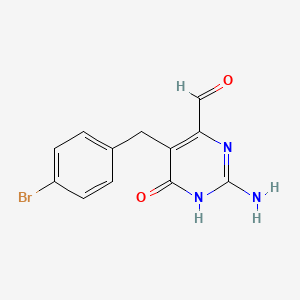
2-Amino-5-(4-bromobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(4-bromobenzyl)-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a bromobenzyl group, and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-bromobenzyl)-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(4-bromobenzyl)-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium alkoxide in an aprotic solvent.
Major Products Formed
Oxidation: 2-Amino-5-(4-bromobenzyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid.
Reduction: 2-Amino-5-(4-bromobenzyl)-6-oxo-1,6-dihydropyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-5-(4-bromobenzyl)-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(4-bromobenzyl)-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromobenzyl group can enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in the target protein .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of a pyrimidine ring.
2-Amino-5-(4-bromobenzyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a pyrimidine ring.
Uniqueness
2-Amino-5-(4-bromobenzyl)-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde is unique due to the presence of the aldehyde group on the pyrimidine ring, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
31349-93-6 |
|---|---|
Fórmula molecular |
C12H10BrN3O2 |
Peso molecular |
308.13 g/mol |
Nombre IUPAC |
2-amino-5-[(4-bromophenyl)methyl]-6-oxo-1H-pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C12H10BrN3O2/c13-8-3-1-7(2-4-8)5-9-10(6-17)15-12(14)16-11(9)18/h1-4,6H,5H2,(H3,14,15,16,18) |
Clave InChI |
YHPMLSZBTCZNMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=C(N=C(NC2=O)N)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





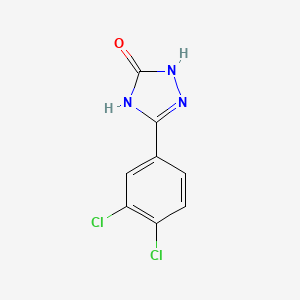

![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12914508.png)
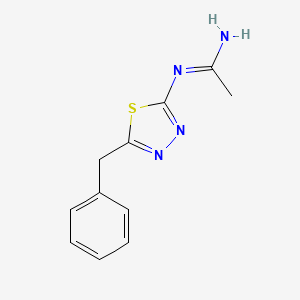
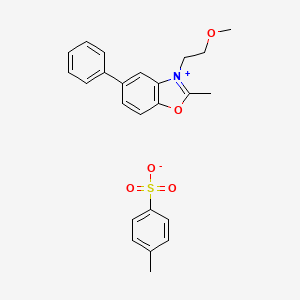
![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
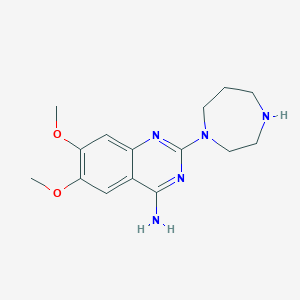
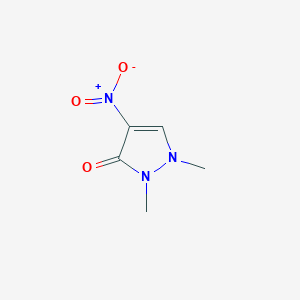
![2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12914562.png)
